molecular formula C7H12N2 B169319 1-Tert-butyl-1H-pyrazole CAS No. 15754-60-6

1-Tert-butyl-1H-pyrazole

Cat. No. B169319
Key on ui cas rn: 15754-60-6
M. Wt: 124.18 g/mol
InChI Key: QUSOBKIKODRYSH-UHFFFAOYSA-N
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Patent
US08633319B2

Procedure details

To a mixture of 1,1,3,3-tetramethoxypropane (3.82 kg, 23.27 mol) and tert-butylhydrazine hydrochloride (2.9 kg, 23.27 mol) in ethanol (24.54 kg), conc HCl (4.72 kg, 46.55 mol) was added, keeping the temperature below 50° C. The reaction mixture was then rapidly heated to reflux. After ca. 2 h the reaction was sampled and analysed by NMR. Pass criteria was <3.0% starting material remaining. On receipt of a pass result the solution is cooled, diluted with water (8.29 kg) and evaporated in vacuo (T<50° C., p<−0.08 MPa) until approximately all of the original ethanol was removed. The solution was basified with 10M NaOH(aq), extracted with EtOAc (11.11 kg×2) and the organic phase washed with saturated ammonium chloride solution (4.3 ml/g×2) and brine (4.3 ml/g), then evaporated to give the title compound (2.08 kg, 72% yield) as a brown liquid (GC purity 99.70% a/a).
Quantity
3.82 kg
Type
reactant
Reaction Step One
Quantity
2.9 kg
Type
reactant
Reaction Step One
Name
Quantity
4.72 kg
Type
reactant
Reaction Step One
Quantity
24.54 kg
Type
solvent
Reaction Step One
Name
Quantity
8.29 kg
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][CH:5](OC)OC.Cl.[C:13]([NH:17][NH2:18])([CH3:16])([CH3:15])[CH3:14].Cl>C(O)C.O>[CH3:14][C:13]([N:17]1[CH:5]=[CH:4][CH:3]=[N:18]1)([CH3:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
3.82 kg
Type
reactant
Smiles
COC(CC(OC)OC)OC
Name
Quantity
2.9 kg
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Name
Quantity
4.72 kg
Type
reactant
Smiles
Cl
Name
Quantity
24.54 kg
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.29 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the temperature below 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then rapidly heated to reflux
ALIQUOT
Type
ALIQUOT
Details
After ca. 2 h the reaction was sampled
Duration
2 h
CUSTOM
Type
CUSTOM
Details
On receipt of a pass result the solution
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo (T<50° C., p<−0.08 MPa) until approximately all of the original ethanol
CUSTOM
Type
CUSTOM
Details
was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (11.11 kg×2)
WASH
Type
WASH
Details
the organic phase washed with saturated ammonium chloride solution (4.3 ml/g×2) and brine (4.3 ml/g)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 kg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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